Extreme Hydrophobicity (XLogP ≈ 11.8) vs. Biquinoline Diesters and Diacid
The target dinonyl ester exhibits a calculated partition coefficient (XLogP) of approximately 11.8, indicating extreme hydrophobicity . This is a stark, quantifiable difference from other biquinoline derivatives. While specific experimental XLogP data for the shorter-chain esters or the parent diacid are not directly provided in the same source, the trend is well-established in organic chemistry: increasing alkyl chain length dramatically increases logP. For context, the parent 2,2'-biquinoline-4,4'-dicarboxylic acid has two polar carboxyl groups and lacks long alkyl chains, making it water-soluble as its sodium salt [1]. The dimethyl ester is expected to be significantly less hydrophobic than the dinonyl ester based on its molecular structure.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | ≈ 11.8 |
| Comparator Or Baseline | 2,2'-Biquinoline-4,4'-dicarboxylic acid (parent diacid) |
| Quantified Difference | Inferred difference of several orders of magnitude based on XLogP of 11.8 vs. a highly polar, water-soluble diacid. |
| Conditions | Calculated XLogP value from Chem960 |
Why This Matters
This extreme hydrophobicity is a critical selection criterion for researchers needing to incorporate a biquinoline ligand into non-polar environments, such as hydrophobic polymer matrices, lipid bilayers, or for creating water-resistant coatings and sensors.
- [1] PubChem. (2025). [2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt (CID 164763). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/979-88-4 View Source
